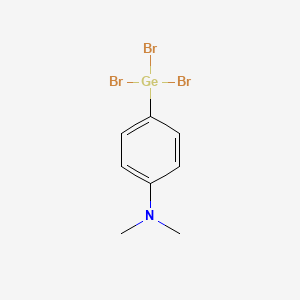![molecular formula C13H12F6O B14352648 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- CAS No. 90817-73-5](/img/structure/B14352648.png)
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- is a trifluoromethyl ketone. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves several steps. One common method includes the reaction of a trifluoromethyl ketone with a phenyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in neurodegenerative diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound has been shown to exert neuroprotective effects by inhibiting apoptosis in cerebellar granule neurons. This is achieved through various pathways, including the modulation of intracellular calcium levels and the activation of specific signaling cascades .
Comparison with Similar Compounds
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl ketone with similar chemical properties but different applications.
2,2,2-Trifluoroacetophenone: A compound with a trifluoromethyl group attached to an acetophenone structure, used in different chemical reactions.
1-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a ketone, used in various organic synthesis reactions.
The uniqueness of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- lies in its specific trifluoromethyl and phenyl group arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90817-73-5 |
|---|---|
Molecular Formula |
C13H12F6O |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]propan-1-one |
InChI |
InChI=1S/C13H12F6O/c1-2-10(20)9-5-3-4-8(6-9)7-11(12(14,15)16)13(17,18)19/h3-6,11H,2,7H2,1H3 |
InChI Key |
ZNEUDDSFZYPXDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)CC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



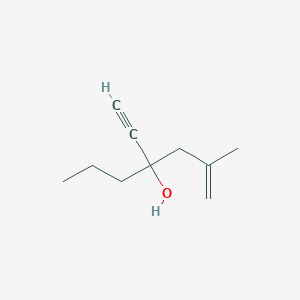
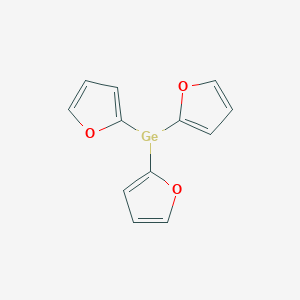
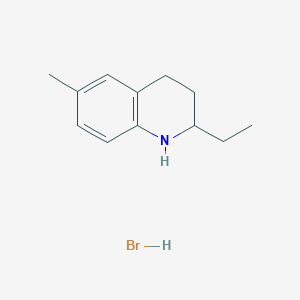
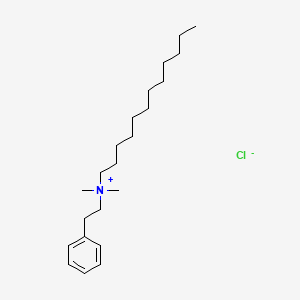
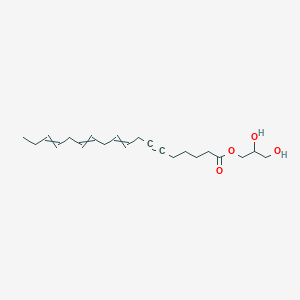
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
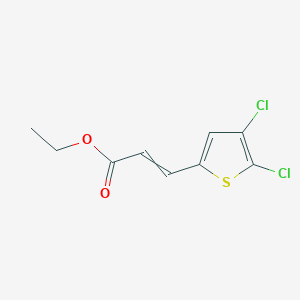
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
methanone](/img/structure/B14352632.png)
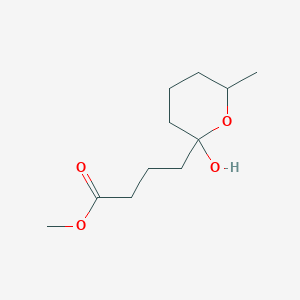
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
